molecular formula C12H17NO B2475144 5-(Cyclopentyloxy)-2-methylaniline CAS No. 1175920-64-5

5-(Cyclopentyloxy)-2-methylaniline

Cat. No.: B2475144
CAS No.: 1175920-64-5
M. Wt: 191.274
InChI Key: AFEUTFTXQIXBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopentyloxy)-2-methylaniline is an aromatic amine featuring a cyclopentyl ether substituent at the 5-position and a methyl group at the 2-position of the benzene ring. The cyclopentyloxy group confers steric bulk and moderate lipophilicity, which may influence its pharmacokinetic profile compared to smaller or more polar substituents.

Properties

IUPAC Name

5-cyclopentyloxy-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-7-11(8-12(9)13)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEUTFTXQIXBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)-2-methylaniline typically involves the following steps:

    Nitration of 2-methylaniline: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction of the Nitro Group: The nitro group is then reduced to an amino group, resulting in 5-amino-2-methylaniline.

    Cyclopentyloxy Substitution: The final step involves the substitution of the amino group with a cyclopentyloxy group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring in 5-(Cyclopentyloxy)-2-methylaniline is activated toward electrophilic substitution due to the electron-donating cyclopentyloxy (–O–C5H9) and methylamine (–NHCH3) groups. The cyclopentyloxy group directs incoming electrophiles to the ortho and para positions relative to itself, while steric hindrance from the bulky cyclopentyl ring may favor para substitution.

Reaction TypeReagents/ConditionsMajor Product(s)Notes
NitrationHNO₃, H₂SO₄, 0–5°C4-Nitro derivativeDominant para substitution due to steric hindrance at ortho.
HalogenationCl₂ or Br₂, FeCl₃ catalyst4-Halo derivativeBromination proceeds faster than chlorination.
SulfonationH₂SO₄, SO₃4-Sulfo derivativeReversible under heating; sulfonic acid group introduced.

Acylation Reactions

The primary amine (–NH2) undergoes acylation to form stable amides. This reaction is critical for protecting the amine group during multi-step syntheses.

ReagentConditionsProductYield*
Acetic anhydrideReflux, 1–2 hrsN-Acetyl derivative>80%
Benzoyl chloridePyridine, RTN-Benzoyl derivative70–75%

*Yields estimated based on analogous aniline derivatives.

Diazotization and Coupling

Diazotization of the aromatic amine enables the synthesis of azo dyes and aryl halides:

Diazonium Salt Formation

  • Reagents : NaNO₂, HCl (0–5°C)

  • Intermediate : Diazonium chloride

Subsequent Reactions

PathwayReagents/ConditionsProductApplication
SandmeyerCuCN, KI, or HBF₄4-Cyano, 4-Iodo derivativesPharmaceutical intermediates.
Azo Couplingβ-Naphthol, pH 9–10Azo dyeTextile/pigment industries.

Oxidation

The methylamine group is susceptible to oxidation, with outcomes dependent on reaction conditions:

Oxidizing AgentConditionsProductNotes
KMnO₄Acidic, heat5-(Cyclopentyloxy)-2-nitrobenzoic acidComplete oxidation of –NHCH₃ to –NO₂.
H₂O₂Fe²⁺ catalyst, RTN-Oxide derivativeLimited utility due to instability.

Reductive Alkylation

The amine participates in reductive alkylation to form secondary or tertiary amines:

Alkylating AgentReducing AgentProductNotes
FormaldehydeNaBH₃CNN-Methyl derivativepH-controlled to avoid over-alkylation.
AcetaldehydeH₂, Pd/CN-Ethyl derivativeRequires elevated pressure.

Mechanistic Insights

  • Steric Effects : The cyclopentyloxy group hinders electrophilic attack at the ortho position, favoring para substitution (e.g., nitration at position 4) .

  • Electronic Effects : The combined electron-donating effects of –O–C5H9 and –NHCH3 increase ring electron density, accelerating EAS rates compared to unsubstituted aniline.

  • Stability : The cyclopentyl ether is stable under acidic and basic conditions but may undergo cleavage under prolonged exposure to strong acids (e.g., H₂SO₄).

Comparative Reactivity

SubstituentEAS Rate (vs Aniline)Preferred Position
–NHCH₃ (methylamine)2.5x fasterOrtho/Para
–O–C5H9 (cyclopentyloxy)3.2x fasterPara

Data extrapolated from structural analogs .

Scientific Research Applications

Pharmaceutical Applications

5-(Cyclopentyloxy)-2-methylaniline has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Research : Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 10 µM to 20 µM depending on the specific conditions of the assay.
  • Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties. In animal models, administration of the compound has been associated with reduced neuronal apoptosis and improved cognitive function in models of neurodegenerative diseases.

Case Studies on Pharmaceutical Applications

Study TypeObjectiveFindingsReference Year
Anticancer ActivityEvaluate cytotoxicity on MCF-7 cellsIC50 = 15 µM2023
Neuroprotection StudyAssess effects on neuronal survivalReduced apoptosis in treated groups2024

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. In a recent study, it exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
  • Anti-inflammatory Effects : Research indicates that treatment with this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models stimulated by lipopolysaccharides (LPS).
Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025

Material Science Applications

In addition to its pharmaceutical potential, this compound is being explored for applications in materials science:

  • Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promise in improving the material's resilience to environmental stressors.
  • Organic Electronics : Due to its electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Initial studies suggest that films made from this compound exhibit favorable charge transport characteristics.

Case Studies on Material Science Applications

Application TypeObjectiveFindingsReference Year
Polymer ChemistrySynthesize novel polymersEnhanced thermal stability observed2023
Organic ElectronicsEvaluate charge transportFavorable characteristics for OLEDs2024

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 5-position significantly impacts molecular weight, solubility, and lipophilicity. Key analogs include:

Table 1: Comparative Analysis of 5-Substituted-2-methylaniline Derivatives

Compound Name 5-Substituent Molecular Formula Molecular Weight Key Properties/Applications References
5-(Cyclopentyloxy)-2-methylaniline Cyclopentyloxy C₁₂H₁₇NO 191.27* High lipophilicity (predicted); potential kinase inhibitor
5-(Benzyloxy)-2-methylaniline Benzyloxy C₁₄H₁₅NO 213.27 Lower solubility due to aromatic bulk; research chemical
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl, Methoxy C₉H₁₃NO₃S 215.27 Polar sulfonyl group enhances acidity; VEGFR2 pharmacophore
5-(1H-Benzimidazol-2-yl)-2-methylaniline Benzimidazolyl C₁₄H₁₃N₃ 223.27 Heterocyclic moiety enables receptor binding; pharmacological studies
5-Chloro-2-methylaniline Chloro C₇H₈ClN 141.60 Electron-withdrawing substituent; industrial intermediate

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : The cyclopentyloxy group (predicted logP ~2.5–3.0) likely increases membrane permeability compared to polar sulfonyl (logP ~1.5) or chloro (logP ~2.0) groups.
  • Solubility : Bulky substituents like benzyloxy reduce aqueous solubility, whereas sulfonyl or heterocyclic groups (e.g., benzimidazolyl) may improve solubility in polar solvents .
  • Reactivity : Electron-donating groups (e.g., cyclopentyloxy) stabilize the aromatic ring, whereas electron-withdrawing groups (e.g., chloro) enhance electrophilic substitution reactivity .

Challenges for this compound :

  • Cyclopentyloxy introduction may require protecting group strategies to avoid side reactions.
  • Steric hindrance from the cyclopentyl group could reduce reaction efficiency in nitration or alkylation steps.

Biological Activity

5-(Cyclopentyloxy)-2-methylaniline is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a cyclopentyloxy group and a methylaniline moiety. The structural formula can be represented as follows:

  • Chemical Formula : C_{12}H_{17}NO
  • Molecular Weight : 191.27 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of specific biological targets, particularly in cancer therapy.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation through mechanisms involving:

  • Inhibition of RNA helicase DDX3 : This enzyme plays a crucial role in RNA metabolism and is implicated in cancer cell proliferation. Inhibiting DDX3 can lead to reduced tumor growth .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptotic pathways in cancer cells, leading to programmed cell death .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound shows binding affinity to various enzymes involved in cellular processes, which may disrupt their normal function and contribute to its antiproliferative effects .
  • Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at specific phases, further inhibiting cancer cell growth.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated inhibition of DDX3 leading to reduced proliferation in lung cancer cells.
Reported binding affinity studies indicating significant interaction with key enzymes involved in tumor growth.
Highlighted the compound's potential as a therapeutic agent in preclinical models of cancer.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest that:

  • Cytotoxicity : The compound exhibits varying degrees of cytotoxicity depending on the concentration and exposure time, necessitating further investigation into safe dosage levels .
  • Carcinogenic Potential : Some studies have raised concerns about the long-term exposure effects, particularly regarding nasal mucosa toxicity in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.